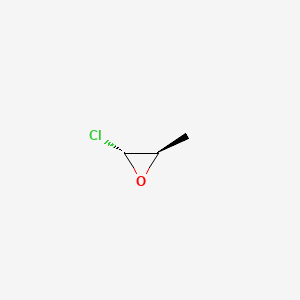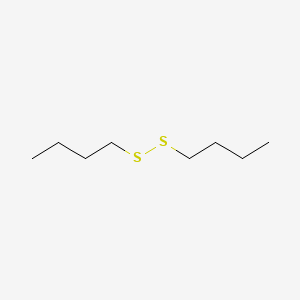
Dibutyl disulfide
Overview
Description
Dibutyl disulfide is an organic compound with the molecular formula ( \text{C}8\text{H}{18}\text{S}_2 ). It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is commonly used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Dibutyl disulfide is a chemical compound with the formula CH₃(CH₂)₃SS(CH₂)₃CH₃ It’s known that disulfides can interact with various biological molecules, including proteins, and can influence their function .
Mode of Action
Disulfides in general are known to undergo redox reactions, which can lead to the formation of free radicals . These radicals can then interact with other molecules, potentially leading to changes in their structure and function.
Biochemical Pathways
For instance, they can undergo oxidation reactions to form sulfoxides
Pharmacokinetics
It’s known that the compound has a molecular weight of 17836 g/mol and a density of 0.937 g/cm3 , which could influence its bioavailability and distribution in the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility (vapor pressure of 52 mmHg at 37.7 °C ) suggests that it could readily evaporate under certain conditions. Furthermore, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals. More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl disulfide can be synthesized through the oxidation of butyl mercaptan (butanethiol) using oxidizing agents such as hydrogen peroxide or iodine. The reaction typically proceeds under mild conditions, with the mercaptan being converted to the disulfide in the presence of a base to neutralize the acidic by-products.
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic oxidation of butyl mercaptan. This process involves the use of catalysts such as activated carbon or metal oxides to facilitate the oxidation reaction. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can be reduced back to butyl mercaptan using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved, and the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or a base to proceed efficiently.
Major Products Formed:
Oxidation: Dibutyl sulfoxide, dibutyl sulfone.
Reduction: Butyl mercaptan.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
Dibutyl disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used as a lubricant additive, a corrosion inhibitor, and in the production of rubber and plastics.
Comparison with Similar Compounds
Diethyl disulfide: Similar structure but with ethyl groups instead of butyl groups.
Dipropyl disulfide: Contains propyl groups instead of butyl groups.
Dimethyl disulfide: Contains methyl groups instead of butyl groups.
Comparison: Dibutyl disulfide is unique due to its longer carbon chain, which can influence its physical properties such as boiling point and solubility. Compared to its shorter-chain analogs, this compound may exhibit different reactivity and biological activity, making it suitable for specific applications where other disulfides may not be as effective.
Properties
IUPAC Name |
1-(butyldisulfanyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDSBWGCGSUXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSSCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060874 | |
| Record name | Disulfide, dibutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
229.00 to 233.00 °C. @ 760.00 mm Hg | |
| Record name | Dibutyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
629-45-8 | |
| Record name | Butyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, dibutyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, dibutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z77EF35C0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dibutyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dibutyl disulfide?
A1: this compound has the molecular formula C8H18S2 and a molecular weight of 178.36 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided abstracts don't delve into detailed spectroscopic analysis, techniques like Nuclear Magnetic Resonance (NMR) [], Infrared (IR) spectroscopy [], and X-ray photoelectron spectroscopy (XPS) [] are commonly used to characterize this compound and its interactions.
Q3: How does this compound perform as an additive in materials?
A3: this compound, when added to wheat flour, has shown improvements in breadmaking quality by enhancing bread height and specific volume. This effect is related to the number of carbon atoms in the disulfide and its interaction with wheat proteins [].
Q4: How stable are gold nanoparticles capped with this compound?
A4: Gold nanoparticles capped with this compound tend to sinter at lower temperatures under high vacuum compared to ambient pressure due to the higher volatility of the resulting this compound []. This highlights the importance of considering the surrounding atmosphere for applications utilizing these nanoparticles.
Q5: What about the stability of this compound on gold surfaces under different conditions?
A5: Research suggests that on a gold (111) surface, this compound exists in a rapid equilibrium between immobile, chemisorbed thiolates, and highly mobile, physisorbed disulfides at room temperature []. This dynamic behavior influences displacement reactions with other thiols on the gold surface.
Q6: Can this compound be used in catalytic applications?
A6: Yes, this compound acts as a chain transfer agent in polymerization reactions. For instance, it influences the kinetics and potentially the mechanism of particle nucleation in the emulsion polymerization of vinyl pivalate [].
Q7: Are there specific reactions where this compound plays a catalytic role?
A7: this compound can catalyze the [3 + 2] methylenecyclopentane annulations of both unactivated and electron-rich olefins with 2-(phenylsulfonyl)-1-methylenecyclopropanes, leading to the regiospecific formation of methylene-cyclopentanes [].
Q8: How does this compound impact the polymerization of styrene?
A8: this compound acts as an energy transfer agent in the gamma-radiation-induced polymerization of styrene, increasing the rate of polymerization. It also participates in chain transfer reactions during the process [].
Q9: How does this compound interact with hydrogen atoms?
A9: The reaction of this compound with hydrogen atoms primarily yields 1-butanethiol, butane, and 1-butene. Deuterium labeling studies suggest a mechanism involving the formation of a butylthio radical and subsequent reactions with hydrogen atoms [].
Q10: Does this compound participate in radical-promoted reactions?
A10: Yes, this compound plays a crucial role in radical-promoted synthesis of [5.5.n] tricyclic ring systems. It participates in radical fragmentation and double cyclization reactions, ultimately leading to the formation of the desired bi- or tricyclic products [].
Q11: What are some practical applications of this compound?
A11: this compound is used in various applications, including:
- Mercury removal: Organic sulfide modified bimetallic iron-copper nanoparticle aggregates, synthesized using this compound, show promise in removing elemental mercury from vapor streams at elevated temperatures [].
- Preliminary sulfiding agent: this compound is a key component in sulfiding agents used for the preliminary sulfurization process of hydrotreating catalysts, both in situ and ex situ [].
- Oviposition stimulant: this compound acts as an oviposition stimulant for the onion maggot, Hylemya antiqua, influencing its host selection behavior in agricultural settings [, ].
Q12: What is known about the environmental impact of this compound?
A12: While the provided abstracts don't specifically address the environmental impact of this compound, research suggests that a denitrifying marine bacterium, Thiobacillus sp. strain ASN-1, can degrade this compound both aerobically and anaerobically []. This finding indicates a potential bioremediation pathway for this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

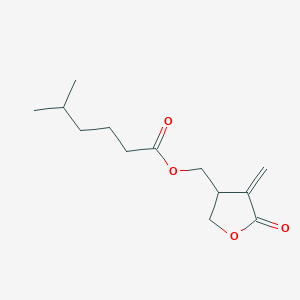
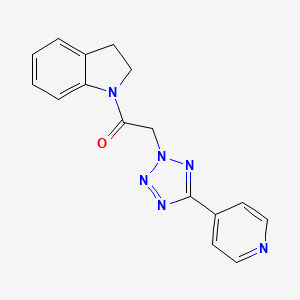

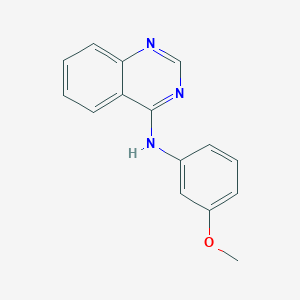
![2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B1199228.png)
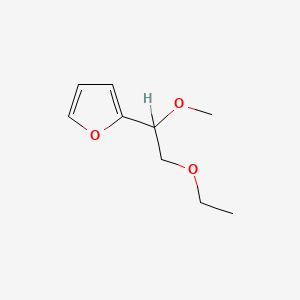
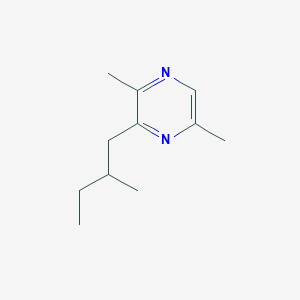
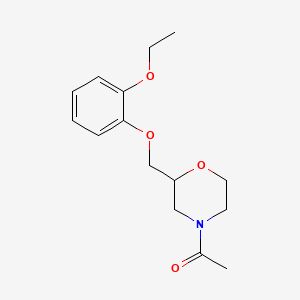
![N-[2-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1199232.png)
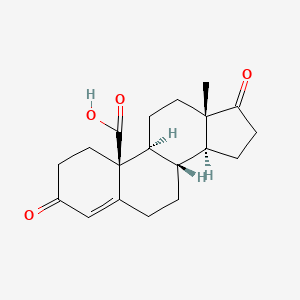

![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1199237.png)

